molecular formula C12H10N4 B12614773 6-Phenylimidazo[1,2-b]pyridazin-2-amine

6-Phenylimidazo[1,2-b]pyridazin-2-amine

Cat. No.: B12614773
M. Wt: 210.23 g/mol
InChI Key: ULCWGSAOOXZHSK-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a phenyl group attached at the 6-position. This compound is part of a broader class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylimidazo[1,2-b]pyridazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with phenyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenylimidazo[1,2-b]pyridazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-Phenylimidazo[1,2-b]pyridazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenylimidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

Uniqueness

6-Phenylimidazo[1,2-b]pyridazin-2-amine is unique due to its specific substitution pattern and the presence of both imidazo and pyridazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-phenylimidazo[1,2-b]pyridazin-2-amine

InChI

InChI=1S/C12H10N4/c13-11-8-16-12(14-11)7-6-10(15-16)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

ULCWGSAOOXZHSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(N=C3C=C2)N

Origin of Product

United States

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